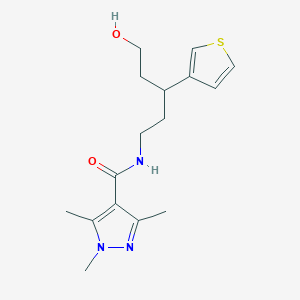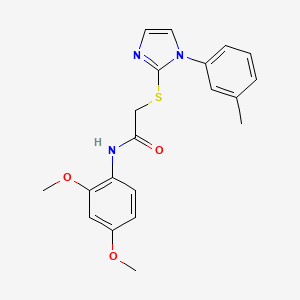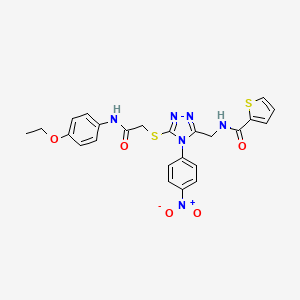![molecular formula C27H15ClN2O2 B2686242 2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one CAS No. 865376-40-5](/img/structure/B2686242.png)
2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one” is a complex organic molecule. It contains a quinazolinone ring, which is a type of heterocyclic compound . The quinazolinone ring is attached to a benzo[f]chromen-3-one structure, another type of heterocyclic compound . This compound is likely to be synthetic, as both quinazolinones and chromenones are often used in the synthesis of various medicinal compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors in the presence of a catalyst or under specific conditions . For example, 3-(2-bromoacetyl)-2H-chromen-2-one and 2-bromo-1-phenylethan-1-one were synthesized by brominating 3-acetylcoumarin and acetophenone respectively in chloroform . Then, 3-(2-Aminothiazol-5-yl)-2H-chromen-2-one and 5-phenylthiazol-2-amine were obtained by reacting these compounds with thiourea in ethanol .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The presence of the quinazolinone and chromenone rings suggests that the compound may have interesting electronic properties, as these types of structures often participate in π-conjugation .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the quinazolinone and chromenone rings . These structures can act as electrophiles or nucleophiles in various reactions, depending on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence and position of functional groups, the degree of conjugation in the molecule, and the overall shape and size of the molecule could all influence its properties .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds similar to "2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one" have been synthesized for their potential antimicrobial properties. For instance, a series of novel compounds, including 3-(2-(5-(2-chloroquinolin-3-yl)-3-substituted phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-6-H/halo-2H-chromen-2-ones, were prepared as antimicrobial agents. These compounds, particularly those with fluoro-substituted coumarin and phenyl rings, demonstrated potent antimicrobial activity, indicating their potential as novel antimicrobial agents (Ansari & Khan, 2017).
Green Synthesis Approaches
A green, catalyst-free, and solvent-free synthesis method has been developed for creating functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This method emphasizes high yield, atom efficiency, and the avoidance of traditional purification steps, making it an environmentally friendly option for synthesizing compounds related to "2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one" (Kumar et al., 2015).
Synthesis Reviews and Protocols
Reviews on synthetic protocols for compounds like 6H-benzo[c]chromen-6-ones, which share structural similarities with the target compound, outline various methods for their synthesis due to their pharmacological importance. These protocols include Suzuki coupling reactions, reactions of 3-formylcoumarin with silylenol ethers, and more, highlighting the diverse synthetic routes available for these types of compounds (Mazimba, 2016).
Advanced Materials Applications
Research into benzo-annulated chromenes, such as naphthopyrans, for photochromic applications, reveals strategies to enhance their photosensitivity and reduce color persistence. This research is relevant for developing fast photoswitching materials, indicating that compounds structurally related to "2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one" may have applications beyond pharmacology, including in materials science (Inagaki et al., 2017).
Future Directions
properties
IUPAC Name |
2-(6-chloro-4-phenylquinazolin-2-yl)benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15ClN2O2/c28-18-11-12-23-21(14-18)25(17-7-2-1-3-8-17)30-26(29-23)22-15-20-19-9-5-4-6-16(19)10-13-24(20)32-27(22)31/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFFQVYHUQQTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2686159.png)
![4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2686161.png)

![4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2686163.png)
![4-[(2-Methylbenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2686164.png)
![1-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2686166.png)

![7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2686168.png)
![2-(4-ethoxyphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2686169.png)




![2-[(2-Methylfuran-3-yl)formamido]acetic acid](/img/structure/B2686182.png)